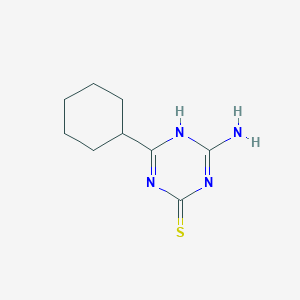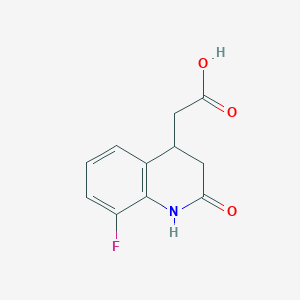
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloroacetic acid in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Ester or amide derivatives of quinoline.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: For its potential antimicrobial and antiviral activities.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid: A similar compound with a methoxy and trifluoromethyl group.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.
Uniqueness
2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of the fluorine atom and the acetic acid moiety, which may confer specific biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C11H10FNO3 |
|---|---|
分子量 |
223.20 g/mol |
IUPAC名 |
2-(8-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-8-3-1-2-7-6(5-10(15)16)4-9(14)13-11(7)8/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
InChIキー |
ZQJYNWYWUVVVGU-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C(=CC=C2)F)NC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



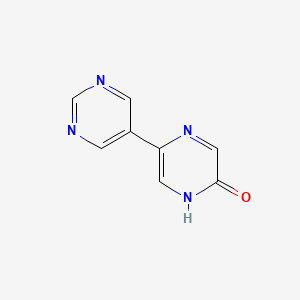
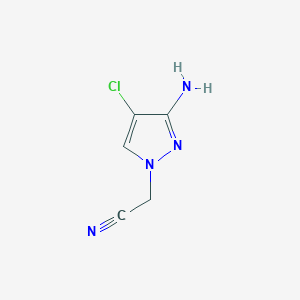

![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)

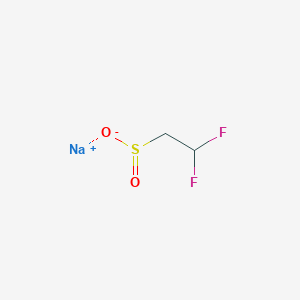

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
